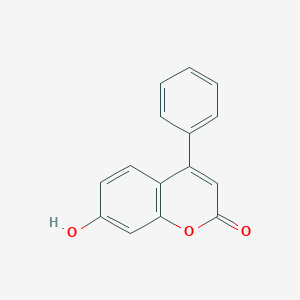

7-Hydroxy-4-phenylcoumarin

概要

説明

7-Hydroxy-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has a hydroxyl group at the 7th position and a phenyl group at the 4th position. This compound is known for its potential therapeutic properties and its use in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-phenylcoumarin can be achieved through several methods, with the Pechmann condensation being one of the most common. This method involves the condensation of phenols with β-ketoesters in the presence of a catalyst, typically a Lewis acid. The reaction conditions often include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: For industrial production, the Pechmann condensation can be optimized by using different catalysts and reaction conditions to increase yield and purity. The use of green chemistry approaches, such as microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions: 7-Hydroxy-4-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the coumarin core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

科学的研究の応用

Medicinal Applications

Anticancer Activity:

Research indicates that 7-Hydroxy-4-phenylcoumarin exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by arresting the cell cycle at the G2/M phase, thereby inhibiting tumor growth. A study demonstrated its effectiveness against Leishmania amazonensis, suggesting potential for developing leishmanicidal drugs.

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity:

this compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against Aspergillus flavus highlights its potential as an antifungal agent .

Chemical Applications

Fluorescent Probes:

Due to its strong fluorescence properties, this compound is employed as a fluorescent probe in chemical assays. This application is particularly valuable in biochemical studies where tracking molecular interactions is essential .

Dye Production:

The compound is also utilized in the development of dyes and optical materials, leveraging its unique structural characteristics to enhance color stability and intensity .

Comparative Analysis with Related Compounds

| Compound Name | Key Application | Unique Features |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Choleretic drug | Enhanced solubility |

| 4-Methyl-7-hydroxycoumarin | Anticancer properties | Specific activity against cancer cells |

| Dalbergin | Antitumor and antibacterial | Natural compound with broad activity |

| Wedelolactone | Treatment for liver diseases | Multi-target therapeutic effects |

Case Study 1: Anticancer Mechanism

A study explored the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that it inhibits DNA gyrase, leading to reduced proliferation and metastasis of cancer cells. This mechanism was confirmed through various assays measuring cell viability and apoptosis markers .

Case Study 2: Antifungal Efficacy

In another investigation, the antifungal activity of this compound was evaluated against Aspergillus flavus. The compound displayed potent antifungal effects, significantly reducing fungal growth and aflatoxin production through downregulation of specific biosynthetic genes .

作用機序

The mechanism of action of 7-Hydroxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

類似化合物との比較

7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.

4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties.

Dalbergin: A natural compound with antitumor and antibacterial activities.

Wedelolactone: Used in the treatment of liver diseases and septic shock

Uniqueness: 7-Hydroxy-4-phenylcoumarin stands out due to its specific substitution pattern, which imparts unique biological activities and fluorescence properties. Its phenyl group at the 4th position enhances its hydrophobic interactions, making it a valuable compound for studying enzyme inhibition and developing fluorescent probes .

生物活性

7-Hydroxy-4-phenylcoumarin (7H-4PC) is a coumarin derivative known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 7H-4PC, supported by case studies, research findings, and relevant data tables.

7H-4PC is characterized by its hydroxyl group at the 7-position and a phenyl group at the 4-position of the coumarin structure. This compound exhibits a unique mechanism of action, particularly as an inhibitor of human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Studies have shown that 7H-4PC selectively inhibits tumor-associated hCA isoforms (hCA IX and XII) while exhibiting low affinity for cytosolic isoforms (hCA I and II) .

Table 1: Inhibition Potency of 7H-4PC against hCA Isoforms

| Compound | Isoform | Ki (nM) |

|---|---|---|

| This compound | hCA IX | Low nanomolar |

| hCA XII | Low nanomolar | |

| hCA I | >10,000 nM | |

| hCA II | >10,000 nM |

2. Antioxidant Activity

Research indicates that 7H-4PC possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. In vitro studies demonstrate that treatment with 7H-4PC leads to increased viability of B16-F10 melanoma cells through enhanced melanogenesis, which is partly attributed to its antioxidant capabilities .

Case Study: Melanogenesis Induction in B16-F10 Cells

In a study assessing the effects of various coumarins on B16-F10 cells, 7H-4PC was found to increase melanin production significantly. The compound enhanced the expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2, indicating its role in promoting melanogenesis through the Wnt/β-catenin signaling pathway .

3. Antimicrobial Activity

The antimicrobial properties of coumarins have been widely studied, with 7H-4PC showing promising results against various pathogens. A study evaluated the antifungal activity of several coumarins against Aspergillus flavus, revealing that compounds structurally related to 7H-4PC exhibited potent antifungal effects by inhibiting aflatoxin production .

Table 2: Antifungal Activity of Coumarins

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | >50 |

| Control (Thiabendazole) | - | >80 |

4. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of significant interest. Research has indicated that 7H-4PC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity may be linked to its ability to modulate signaling pathways involved in inflammation.

特性

IUPAC Name |

7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJMJRRORVMRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418258 | |

| Record name | 7-Hydroxy-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-30-8 | |

| Record name | 7-Hydroxy-4-phenylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-4-PHENYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 7-hydroxy-4-phenylcoumarin in medicine?

A1: Research suggests that this compound derivatives exhibit promising in vitro activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. Specifically, 7-O-prenylated and tetra-O-acetyl-β-D-glucopyranosyl derivatives were more potent than the unmodified this compound and demonstrated efficacy against both promastigote and amastigote forms of the parasite. [] This finding indicates the potential of this compound derivatives as lead compounds for developing novel leishmanicidal drugs.

Q2: How does the structure of this compound lend itself to modification for improved activity?

A2: The 7-hydroxy group and the phenyl ring of this compound are key sites for structural modifications. Researchers have successfully synthesized derivatives by introducing various substituents at the 7-hydroxy position, such as prenyl and tetra-O-acetyl-β-D-glucopyranosyl groups. [] These modifications have shown to impact the leishmanicidal activity. Additionally, the presence of hydroxyl groups allows for further derivatization through glycosylation, which has been achieved using biotransformation techniques with Catharanthus roseus cell cultures. [] These modifications highlight the versatility of this compound as a scaffold for developing new drug candidates.

Q3: Can you explain the process of biotransformation used to modify this compound and its significance?

A3: Biotransformation utilizes biological systems, like plant cell cultures, to modify chemical compounds. This technique has been successfully employed to glycosylate this compound. [, ] Researchers introduced this compound to Polygonum multiflorum hairy root cultures, resulting in the formation of 4-phenylcoumarin-7-O-β-D-glucopyranoside. [] Similarly, Catharanthus roseus cell cultures produced 4-phenylcoumarin-7-O-beta-D-glucopyranosyl (1 --> 6) beta-D-glucopyranoside. [] These glycosylated derivatives are valuable as they often possess improved water solubility and bioavailability compared to the parent compound, potentially enhancing their therapeutic applications.

Q4: What are the advantages of using transgenic hairy roots of Polygonum multiflorum for biotransformation?

A4: Transgenic hairy roots of Polygonum multiflorum offer a controlled and efficient platform for biotransformation. This system enables the production of specific enzymes responsible for glycosylation, leading to the synthesis of desired glycosylated derivatives of this compound. [] This approach provides a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?

A5: Researchers utilize various spectroscopic techniques like ¹H-NMR, ¹³C-NMR, HMBC, and ESI-MS to elucidate the structure of this compound and its derivatives. [, ] These methods provide detailed information on the connectivity and types of atoms within the molecule, confirming the successful synthesis of desired compounds and identifying any structural modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。